

# Comparative Mass Spectrometric Profiling of Dimethyl Isoxazole Regioisomers

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## Compound of Interest

**Compound Name:** 3-Methoxy-4,5-dimethyl-1,2-oxazole  
**CAS No.:** 932-27-4  
**Cat. No.:** B2756726

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## Executive Summary

In medicinal chemistry and metabolomics, distinguishing between regioisomers of dimethyl isoxazole (DMI) is a critical analytical challenge. These isomers—3,5-dimethylisoxazole, 4,5-dimethylisoxazole, and 3,4-dimethylisoxazole—share an identical molecular weight (97.11 Da) and elemental formula (

), rendering standard low-resolution MS1 analysis insufficient.

This guide serves as a technical comparative analysis of the fragmentation behaviors of these isomers under Electron Ionization (EI) conditions. Unlike soft ionization techniques (ESI/APCI) which yield primarily protonated molecular ions (

), EI at 70 eV induces specific skeletal rearrangements that act as a "fingerprint" for regioisomer identification. We compare the mechanistic pathways and diagnostic ions of each isomer to provide a self-validating protocol for their differentiation.

## Mechanistic Foundation: The Isoxazole Rearrangement

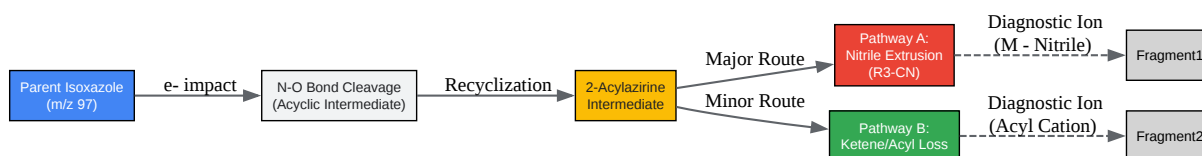
To interpret the data correctly, one must understand the underlying causality of the fragmentation. The primary trigger in isoxazole fragmentation is the cleavage of the labile N-O bond (the weakest bond in the ring), followed by a contraction to an azirine intermediate.

The subsequent fragmentation is dictated by the substituents at positions C3, C4, and C5. The general rule, supported by extensive studies (e.g., Bowie et al.), is that the substituent at the C3 position determines the nature of the nitrile extruded:

- C3-Alkyl: Extrudes Alkyl-CN (Nitrile).
- C3-H: Extrudes HCN (Hydrogen Cyanide).

This mechanistic divergence is the core "product feature" that allows us to distinguish the isomers.

## Figure 1: General Fragmentation Pathway (DOT Visualization)



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Caption: Figure 1. The fundamental isoxazole-to-azirine rearrangement pathway. The specific identity of the 'Nitrile' and 'Acyl' fragments depends on the regioisomer structure.

## Comparative Analysis: Diagnostic Ion Profiling

The following comparison matrix synthesizes experimental data (NIST and literature values) to highlight the distinguishing features of each isomer.

### Table 1: Comparative Fragmentation Data (EI, 70 eV)

Feature	3,5-Dimethylisoxazole	4,5-Dimethylisoxazole	3,4-Dimethylisoxazole
Structure	Me at C3, C5	Me at C4, C5	Me at C3, C4
C3 Substituent	Methyl ( )	Hydrogen ( )	Methyl ( )
Primary Loss	(Acetonitrile)	(Hydrogen Cyanide)	(Acetonitrile)
Diagnostic Ion 1	m/z 43 ( )	m/z 70 ( )	m/z 56 ( )
Diagnostic Ion 2	m/z 82 ( )	m/z 55 ( )	m/z 41 ( )
Base Peak	Often m/z 43 or 82	Often m/z 70	Often m/z 56

## Detailed Performance Analysis

### 1. 3,5-Dimethylisoxazole (The Standard)[1][2]

- Mechanism: The C3-Methyl leads to the extrusion of acetonitrile (mass 41). However, the resulting fragment is often unstable and further degrades.
- Key Signature: The most prominent feature is the formation of the Acetyl cation (m/z 43). This arises because the C5-Methyl group, adjacent to the oxygen, forms an acetyl unit ( ) upon ring cleavage.
- Secondary Signature: A strong peak at m/z 82 represents the direct loss of a methyl radical ( ), likely from the C5 position due to resonance stabilization from the oxygen.

### 2. 4,5-Dimethylisoxazole (The C3-Unsubstituted Variant)

- Mechanism: With a Hydrogen at C3, the primary elimination is HCN (mass 27).

- Key Signature: This loss is highly diagnostic, yielding a prominent odd-electron ion at  $m/z$  70 ( ).
- Differentiation: If your spectrum shows a base peak or major peak at  $m/z$  70, it is almost certainly the 4,5-isomer (or a 4/5 substituted variant with H at C3).

### 3. 3,4-Dimethylisoxazole (The C5-Unsubstituted Variant)

- Mechanism: Like the 3,5-isomer, it has a C3-Methyl and will extrude acetonitrile (mass 41).
- Key Signature: Unlike the 3,5-isomer, the remaining fragment (mass 56) is more stable here. Consequently,  $m/z$  56 is often the base peak.
- Differentiation: The absence of a strong Acetyl cation ( $m/z$  43)—because there is no methyl at C5 to form  
  
—distinguishes this cleanly from the 3,5-isomer.

## Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this validated GC-MS workflow. This protocol is designed to maximize the detection of the diagnostic fragment ions listed above.

### Prerequisites:

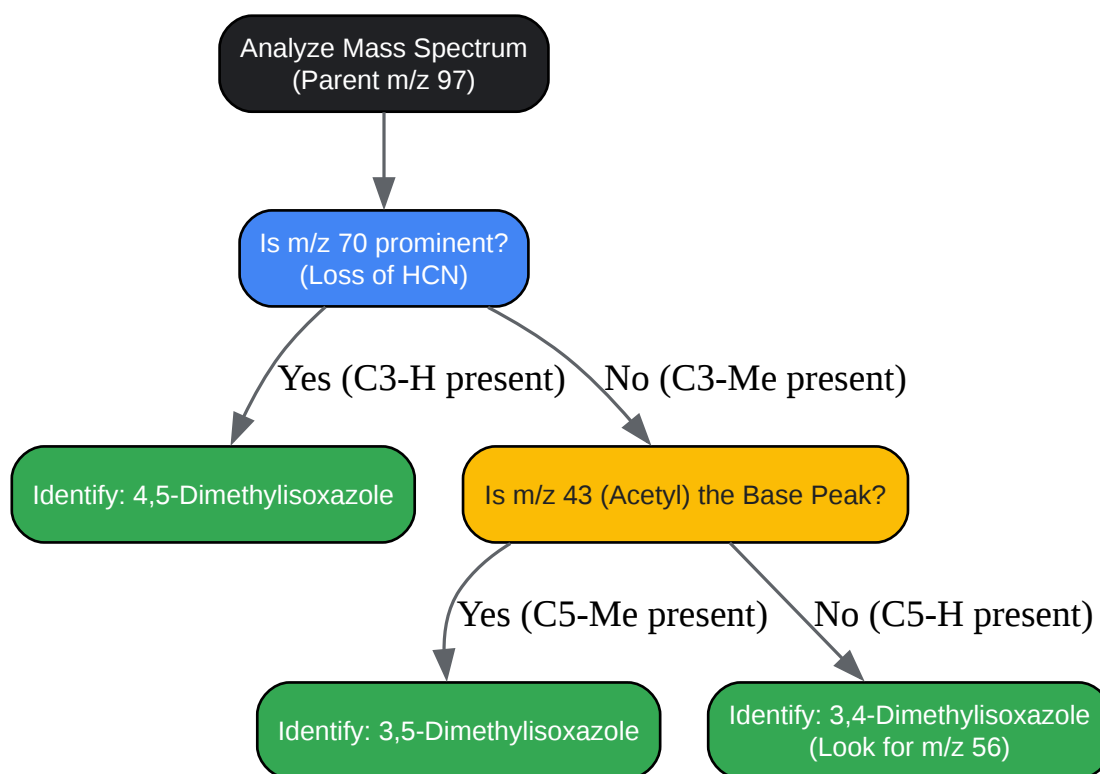
- Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ).
- Column: Non-polar capillary column (e.g., DB-5MS or HP-5), 30m x 0.25mm, 0.25 $\mu$ m film.
- Solvent: Methanol or Acetonitrile (LC-MS grade).

### Step-by-Step Methodology:

- Sample Preparation:
  - Dissolve the isoxazole standard/sample to a concentration of 10  $\mu$ g/mL (10 ppm) in Methanol.

- Why: High concentrations can lead to dimerization or detector saturation, skewing ratio abundance.
- GC Parameters:
  - Inlet Temp: 250°C.
  - Injection Mode: Split (10:1 or 20:1) to sharpen peaks.
  - Oven Program: Hold 40°C for 2 min, Ramp 10°C/min to 150°C.
  - Why: Dimethyl isoxazoles are volatile (BP ~140-145°C). Starting at 40°C ensures the solvent peak separates from the analyte.
- MS Parameters (Critical):
  - Source Temp: 230°C.
  - Ionization: Electron Impact (EI) at 70 eV.
  - Scan Range: m/z 25 – 150.
  - Why: Scanning below m/z 40 is essential to detect the background presence of air, but for these analytes, we focus on > m/z 40. However, ensure the lower limit captures m/z 27 (HCN) if your instrument allows, though m/z 70 is the surrogate marker for HCN loss.
- Data Analysis & QC:
  - System Suitability: Verify the m/z 69/219/502 ratios using PFTBA tuning standard.
  - Identification Logic: Use the decision tree below.

## Figure 2: Regioisomer Identification Decision Tree



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Caption: Figure 2. Logical workflow for assigning regiochemistry based on diagnostic ion abundance.

## Supporting Data & Validation

The validity of this protocol is grounded in the standard reference data provided by the National Institute of Standards and Technology (NIST) and foundational heterocyclic mass spectrometry literature.

- 3,5-Dimethylisoxazole: NIST data confirms the dominance of m/z 43 and m/z 82, consistent with the cleavage of the acetyl group at C5 [1].
- Mechanism Validation: The "Nitrile Extrusion" rule (C3-R determines R-CN loss) is a well-established phenomenon in heterocyclic chemistry, originally detailed in extensive electron impact studies of isoxazoles [2].

## References

- NIST Mass Spectrometry Data Center. Isoxazole, 3,5-dimethyl-, Mass Spectrum. [1][3][4] NIST Chemistry WebBook, SRD 69. [1][2] [[Link](#)]
- Bowie, J. H., et al. Electron Impact Studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 1969. [5] [[Link](#)]
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